3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and for its anti-cancer properties. The molecular structure features a pyrazolo[3,4-D]pyrimidine core, which is recognized for its biological activity and versatility in drug design.
The compound is classified under heterocyclic organic compounds, specifically within the broader category of pyrazolopyrimidines. Its Chemical Abstracts Service registry number is 158001-32-2, indicating its recognized status in chemical databases. The structural uniqueness and biological relevance of this compound make it a subject of ongoing research in various scientific fields.
The synthesis of 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One established method includes the cyclization of hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. Key solvents used in these reactions include ethanol and dimethyl sulfoxide, with catalysts such as acetic acid or p-toluenesulfonic acid enhancing the reaction efficiency.
Industrial Production Methods:
In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are utilized to scale up production while maintaining consistent quality, emphasizing the importance of reagent selection to minimize costs and environmental impact.
The molecular formula for 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is C_12H_12N_4. Its structure consists of a pyrazolo[3,4-D]pyrimidine ring fused with a pyridine moiety. The presence of methyl and amino groups contributes to its unique reactivity and biological properties.
Key Structural Features:
3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical transformations:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur at the pyridine ring using halogenated derivatives and nucleophiles such as amines or thiols.
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Halogenated derivatives | Presence of sodium hydroxide |
The products formed from these reactions depend on specific conditions; for instance, oxidation may yield pyridine N-oxides while reduction produces corresponding amines.
The mechanism of action for 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and modulating signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and inflammation, highlighting its potential therapeutic applications in oncology and inflammatory diseases .
While specific physical properties such as melting point or boiling point are not extensively documented in the available literature, the compound's solubility characteristics are essential for its application in biological systems.
The chemical properties include:
Relevant data regarding solubility, stability under various pH conditions, and reactivity with common reagents would enhance understanding but require further empirical studies.
3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine has numerous applications across different scientific domains:
Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for potential enzyme inhibition roles, especially in kinase pathways.
Medicine: Explored for therapeutic potential in treating cancer and inflammatory disorders.
Industry: Utilized in developing new materials with specific electronic or optical properties .
This compound exemplifies the intersection of synthetic chemistry and medicinal applications, showcasing its significance in contemporary research endeavors.
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases. This isosterism allows them to interact with diverse biological targets, particularly kinases involved in oncogenesis and immune regulation. The core structure consists of a fused bicyclic system featuring a pyrazole ring annulated to a pyrimidine ring, with substitution patterns at the 1-, 3-, 4-, and 6-positions enabling precise modulation of target affinity and pharmacokinetic properties [2] [5]. Historically, these compounds emerged as purine mimetics with the replacement of the imidazole ring (in purines) with a pyrazole ring, creating a distinct electronic configuration that enhances binding specificity toward ATP-binding pockets in kinases [2].
The exploration of pyrazolo[3,4-d]pyrimidin-4-amines began in earnest in the late 20th century, driven by their synthetic versatility and broad-spectrum bioactivities. Early research focused on their anticancer and radioprotective potential, with derivatives demonstrating mechanisms ranging from cyclin-dependent kinase (CDK) inhibition to adenosine receptor antagonism [2]. Synthetic methodologies evolved from multistep sequences to more efficient one-pot reactions, such as the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylates with amines using triethyl orthoformate. This facilitated the production of diverse analogs like 5-benzyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one, enabling systematic structure-activity relationship (SAR) studies [2]. Key advancements included the development of regioselective functionalization strategies, exemplified by the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where nucleophilic substitution preferentially occurred at the C4 position over the chloromethyl group at C6 [5]. This selectivity proved crucial for designing targeted inhibitors with improved drug-likeness.
Pyrazolo[3,4-d]pyrimidin-4-amines serve as versatile platforms for kinase inhibitor development due to their ability to mimic purine binding while offering tunable steric and electronic properties. The scaffold’s planar structure facilitates π-stacking interactions within kinase hinge regions, and strategic substitutions modulate potency, selectivity, and pharmacokinetic profiles. For instance:
Pharmacophore evolution: The core accommodates varied substituents (e.g., pyridyl at C6, methyl at C3) to fine-tune selectivity among Tec-family kinases. This adaptability supports the development of inhibitors for diverse pathological contexts, including autoimmune diseases and hematological malignancies [6] [8].
Table 1: Structural Features and Biological Activities of Key Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound | C3 Substituent | C6 Substituent | N1 Substituent | Target Kinase (IC₅₀) | Key Activity |
---|---|---|---|---|---|
Ibrutinib core | 4-Phenoxyphenyl | H | Piperidinyl-acrylamide | BTK (0.5 nM) | Irreversible BTK inhibition |
6b [1] | Not specified | Not specified | Not specified | BTK (1.2 nM) | Irreversible inhibition |
Compound 2 [3] | 3-Phenoxyprop-1-yn-1-yl | H | Variable alkyl groups | BTK (<10 nM) | Reversible inhibition |
3-Methyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | H (3-methyl) | Pyridin-4-yl | H | BTK (Research compound) | SAR exploration for solubility |
3-Methyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 158001-32-2; MW: 226.24 g/mol; Formula: C₁₁H₁₀N₆) serves as a critical structural motif in Bruton’s tyrosine kinase (BTK) inhibitor optimization. Its design integrates three key pharmacophoric elements:
This compound enables strategic SAR exploration around reversible BTK inhibition. Its commercial availability (e.g., Laibo Chem) underscores its utility as a synthetic intermediate for generating analogs targeting resistance mutations (e.g., C481S) [4] [6] [8]. Studies on closely related analogs demonstrate that the pyridine ring’s nitrogen orientation significantly impacts potency; the 4-pyridyl isomer optimizes water solubility while maintaining planar geometry for kinase binding. Furthermore, methylation at C3 prevents N1-alkylation side reactions during synthesis, streamlining derivatization efforts focused on improving drug-likeness parameters [5] [8].
Property | Value/Characteristic | Research Significance |
---|---|---|
Molecular Formula | C₁₁H₁₀N₆ | Balanced lipophilicity/hydrophilicity for cell penetration |
Molecular Weight | 226.24 g/mol | Compliance with Lipinski’s rules for drug-likeness |
CAS Number | 158001-32-2 | Unique identifier for sourcing and literature tracking |
Key Structural Features | • C3-Methyl group (metabolic stabilization) • C6-Pyridin-4-yl (solubility enhancement) • C4-Amino (hinge binding) | Addresses limitations of covalent BTK inhibitors |
Primary Use | Lead compound for BTK inhibitor development | Enables synthesis of analogs targeting resistant BTK mutants |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1